

# "Methyl 5-methoxy-3-oxopentanoate" IUPAC name and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 5-methoxy-3-oxopentanoate**

Cat. No.: **B1332151**

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## An In-depth Technical Guide to Methyl 5-methoxy-3-oxopentanoate

### Abstract

This technical guide provides a comprehensive overview of **methyl 5-methoxy-3-oxopentanoate**, a key synthetic intermediate primarily known as the Nazarov reagent. The document details its chemical identity, physical properties, a validated two-step synthesis protocol, and its principal application in the Nazarov cyclization for the formation of cyclopentenones. This guide is intended to serve as a practical resource for laboratory professionals, offering detailed experimental procedures and workflows to facilitate its synthesis and use in organic chemistry. While the compound is a valuable tool in synthesis, information regarding its biological activity is not prominent in the current body of scientific literature.

### Introduction

**Methyl 5-methoxy-3-oxopentanoate** is a functionalized  $\beta$ -keto ester of significant interest in organic synthesis. Its primary utility lies in its role as a stable precursor to the unstable divinyl ketone, methyl 3-oxo-4-pentenoate, a key substrate for the Nazarov cyclization. This reaction is a powerful method for constructing five-membered rings, a common motif in numerous natural products and pharmaceutically active compounds. This guide consolidates the available

information on **methyl 5-methoxy-3-oxopentanoate**, providing a detailed account of its synthesis and a representative protocol for its application.

## Chemical Identity and Properties

The IUPAC name for the compound is **methyl 5-methoxy-3-oxopentanoate**. Its molecular formula is C<sub>7</sub>H<sub>12</sub>O<sub>4</sub>.<sup>[1]</sup> It is also commonly referred to by its synonym, methyl 5-methoxy-3-oxovalerate, and is known in the context of its application as the Nazarov reagent.

Table 1: Physicochemical Properties of **Methyl 5-methoxy-3-oxopentanoate**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	[1]
Molecular Weight	160.17 g/mol	
CAS Number	62462-05-9	
Appearance	Liquid	
Boiling Point	56-57 °C at 0.1 mmHg	
Density	1.10 g/mL at 20 °C	
Refractive Index	n <sub>20/D</sub> 1.44	

## Synthesis of Methyl 5-methoxy-3-oxopentanoate

A straightforward two-step synthesis was developed by Wakselman and Molines. The process begins with the Friedel-Crafts acylation of 1,1-dichloroethene with 3-chloropropionyl chloride, followed by methanolysis of the resulting chlorinated ketone to yield the final product.

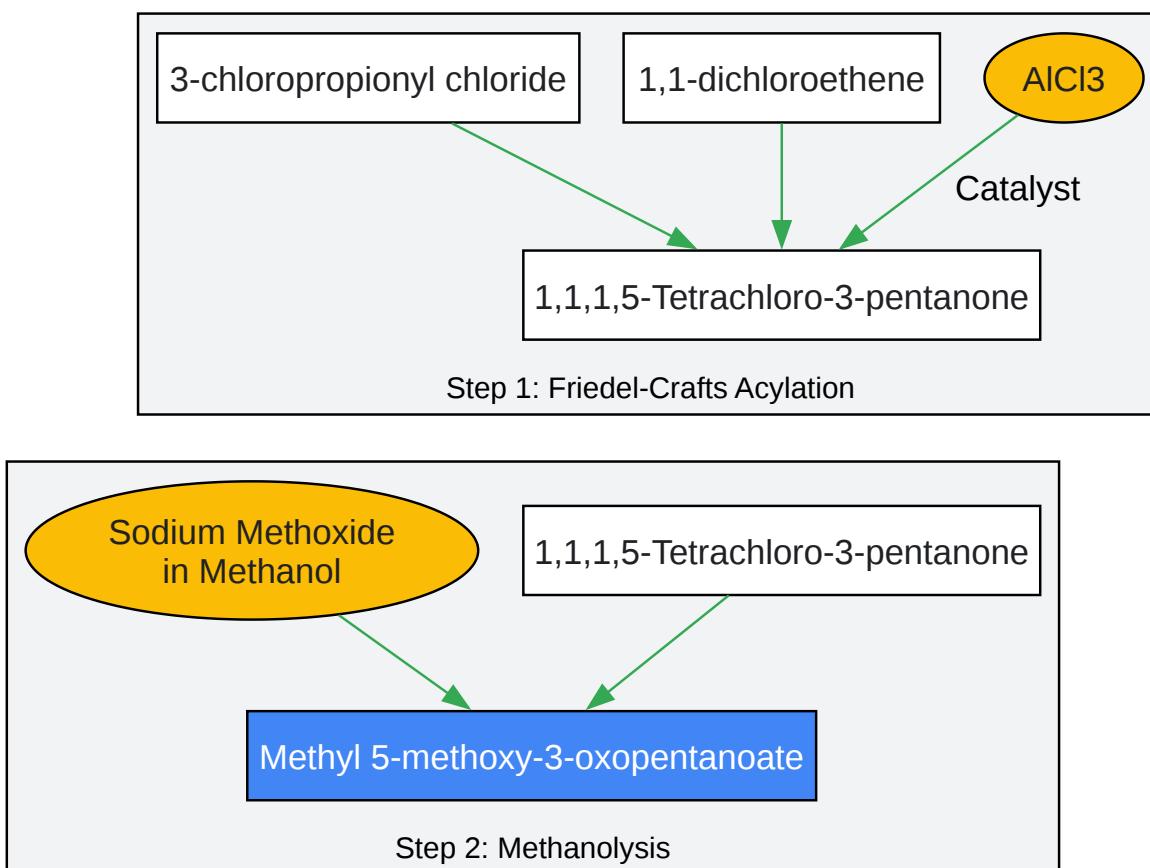


Figure 1: Two-Step Synthesis of Methyl 5-methoxy-3-oxopentanoate

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**Figure 1: Two-Step Synthesis of Methyl 5-methoxy-3-oxopentanoate**

## Experimental Protocol: Synthesis

This protocol is based on the method reported by Wakselman and Molines.

### Step 1: Synthesis of 1,1,1,5-Tetrachloro-3-pentanone

- To a stirred solution of aluminum chloride in dichloromethane, add 3-chloropropionyl chloride at 0 °C under an inert atmosphere.
- Add 1,1-dichloroethene dropwise to the mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

- Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 1,1,1,5-tetrachloro-3-pentanone.

#### Step 2: Synthesis of **Methyl 5-methoxy-3-oxopentanoate**

- Prepare a solution of sodium methoxide in anhydrous methanol.
- To this solution, add the 1,1,1,5-tetrachloro-3-pentanone synthesized in Step 1 dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Neutralize the reaction with an acidic workup.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify by vacuum distillation to obtain **methyl 5-methoxy-3-oxopentanoate**.

## Application in Nazarov Cyclization

**Methyl 5-methoxy-3-oxopentanoate** serves as a stable precursor to methyl 3-oxo-4-pentenoate, the active divinyl ketone for the Nazarov cyclization. The reaction is typically carried out in a two-step, one-pot procedure where the divinyl ketone is generated in situ and then cyclized in the presence of a Lewis acid.

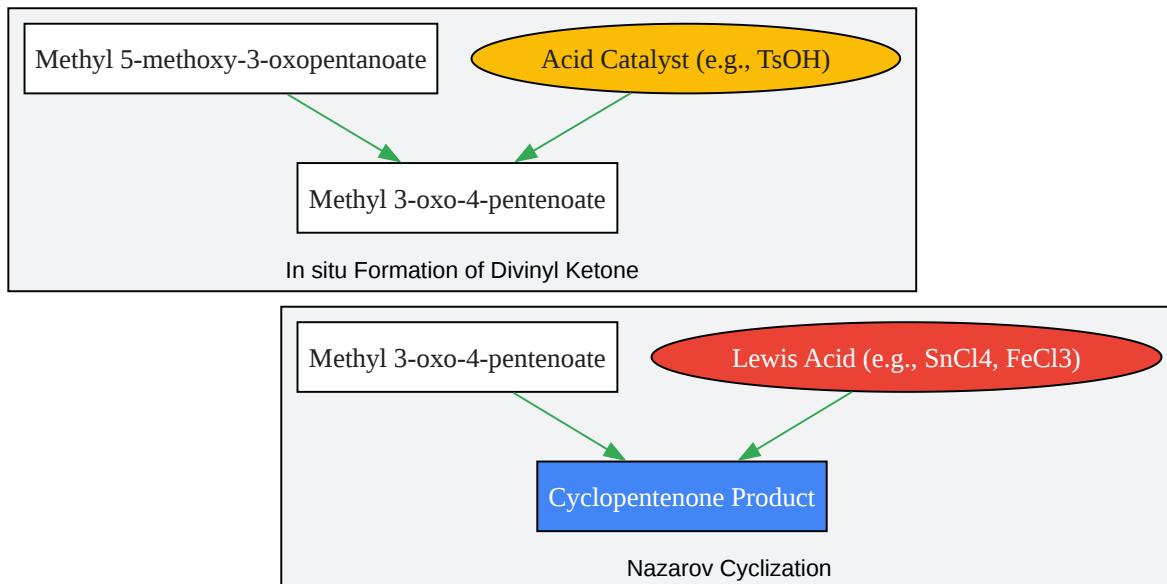


Figure 2: Workflow for Nazarov Cyclization

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**Figure 2:** Workflow for Nazarov Cyclization

## Representative Experimental Protocol: Nazarov Cyclization

This is a general protocol for the use of **methyl 5-methoxy-3-oxopentanoate** in a Nazarov cyclization.

- Dissolve **methyl 5-methoxy-3-oxopentanoate** and a suitable dienophile (if an intermolecular reaction is desired) in an anhydrous solvent such as dichloromethane under an inert atmosphere.
- Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) to facilitate the elimination of methanol and form the divinyl ketone *in situ*. Stir at room temperature until the formation of the intermediate is complete, as monitored by TLC or GC-MS.

- Cool the reaction mixture to 0 °C or -78 °C, depending on the reactivity of the substrate.
- Add a Lewis acid (e.g., tin(IV) chloride or iron(III) chloride) dropwise to the stirred solution.
- Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).
- Remove the solvent in vacuo, and purify the crude product by flash column chromatography on silica gel to yield the desired cyclopentenone.

## Spectroscopic Data

Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, MS) for **methyl 5-methoxy-3-oxopentanoate** is not widely available in common chemical databases. Researchers synthesizing this compound should perform standard characterization to confirm its identity.

## Biological Activity

A thorough review of the scientific literature reveals no significant reported biological activity or applications in drug development for **methyl 5-methoxy-3-oxopentanoate**. Its primary value remains as a synthetic intermediate in organic chemistry.

## Conclusion

**Methyl 5-methoxy-3-oxopentanoate** is a valuable and versatile reagent for organic synthesis, particularly for the construction of cyclopentenone rings via the Nazarov cyclization. The two-step synthesis from readily available starting materials makes it an accessible tool for synthetic chemists. This guide provides the essential information and detailed protocols for its preparation and use, aiming to facilitate its application in research and development. Future

work could focus on the full spectroscopic characterization of this compound and the exploration of its reactivity with a broader range of substrates.

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## References

- 1. methyl 5-methoxy-3-oxopentanoate [stenutz.eu]
- To cite this document: BenchChem. ["Methyl 5-methoxy-3-oxopentanoate" IUPAC name and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332151#methyl-5-methoxy-3-oxopentanoate-iupac-name-and-molecular-formula>

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